Cyclopentane-1,2-dicarboxamide;phosphoric acid
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Overview
Description
Cyclopentane-1,2-dicarboxamide;phosphoric acid is a compound that combines cyclopentane-1,2-dicarboxamide with phosphoric acid Cyclopentane-1,2-dicarboxamide is an organic compound with the molecular formula C7H12N2O2, while phosphoric acid is an inorganic acid with the formula H3PO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water exists. Phosphoric acid is then added to react with the intermediate to generate cyclopentane-1-formamide-2-formic acid. The mixture is further heated, dehydrated, and cyclized to obtain cyclopentane-1,2-dicarboxamide .
Industrial Production Methods
For industrial-scale production, the reaction temperature is maintained below 300°C to avoid carbonization caused by high-temperature reactions. This method improves product yield and quality, reduces production costs, and enhances the production environment . The final product is obtained by adding toluene to the reaction mixture, followed by heating, refluxing, dissolving, cooling, crystallizing, and filtering .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert cyclopentane-1,2-dicarboxamide to cyclopentane-1,2-diamine.
Substitution: The amide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diamine.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane-1,2-dicarboxamide;phosphoric acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentane-1,2-dicarboxamide;phosphoric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dicarboximide: Similar in structure but differs in functional groups.
Cyclopentane-1,2-dicarboxylic acid: An oxidized form of cyclopentane-1,2-dicarboxamide.
Cyclopentane-1,2-diamine: A reduced form of cyclopentane-1,2-dicarboxamide.
Uniqueness
Cyclopentane-1,2-dicarboxamide;phosphoric acid is unique due to its combination of organic and inorganic components, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
917978-51-9 |
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Molecular Formula |
C7H18N2O10P2 |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
cyclopentane-1,2-dicarboxamide;phosphoric acid |
InChI |
InChI=1S/C7H12N2O2.2H3O4P/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H3,1,2,3,4) |
InChI Key |
USPHUDVGPUMRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C(=O)N.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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